REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([S:9][CH2:10][C:11]#[N:12])[N:3]=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([NH:21][C:2]2[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([S:9][CH2:10][C:11]#[N:12])[N:3]=2)=[CH:17][CH:16]=1 |f:2.3.4|
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Name
|
|
Quantity
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0.075 mol
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Type
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reactant
|
Smiles
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ClC1=NC(=NC(=C1)C)SCC#N
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Name
|
|
Quantity
|
0.075 mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
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Name
|
|
Quantity
|
0.075 mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A stirred mixture of 15.0 g
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Type
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TEMPERATURE
|
Details
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under reflux for five hours
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Duration
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5 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
|
Details
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the filtrate was evaporated in a rotary evaporator
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Type
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DISSOLUTION
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Details
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The oily residue was dissolved in ethyl acetate
|
Type
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TEMPERATURE
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Details
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Dilution of the ethyl acetate solution with petroleum ether and cooling in ice
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Type
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CUSTOM
|
Details
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yielded a precipitate
|
Type
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CUSTOM
|
Details
|
This solid was collected
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Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of benzene-petroleum ether
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Type
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CUSTOM
|
Details
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to afford 7.2 g
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)NC1=NC(=NC(=C1)C)SCC#N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |